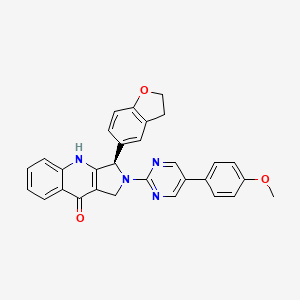
JNJ-10258859
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “JNJ-10258859” is a complex organic molecule with a unique structure that combines multiple aromatic and heterocyclic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoline core structure.
Introduction of the Benzofuran Moiety: The benzofuran ring is introduced through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization.
Addition of the Pyrimidinyl Group: The pyrimidinyl group is added using nucleophilic substitution reactions, often involving halogenated pyrimidines and suitable nucleophiles.
Final Cyclization and Purification: The final step involves cyclization to form the complete structure, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline analogs.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It is explored for its potential use in the development of new materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, and DNA. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bind to receptors that regulate neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
9H-Pyrrolo(3,4-b)quinolin-9-one: A simpler analog without the additional substituents.
3-(2,3-Dihydro-5-benzofuranyl)-1,2,3,4-tetrahydroquinoline: Lacks the pyrimidinyl group.
2-(5-(4-Methoxyphenyl)-2-pyrimidinyl)-1,2,3,4-tetrahydroquinoline: Lacks the benzofuran moiety.
Uniqueness
The uniqueness of “JNJ-10258859” lies in its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity allows it to interact with a diverse range of biological targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
374927-03-4 |
|---|---|
Molecular Formula |
C30H24N4O3 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-[5-(4-methoxyphenyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one |
InChI |
InChI=1S/C30H24N4O3/c1-36-22-9-6-18(7-10-22)21-15-31-30(32-16-21)34-17-24-27(33-25-5-3-2-4-23(25)29(24)35)28(34)20-8-11-26-19(14-20)12-13-37-26/h2-11,14-16,28H,12-13,17H2,1H3,(H,33,35)/t28-/m1/s1 |
InChI Key |
MVMQGWXVSBNFLB-MUUNZHRXSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2)N3CC4=C(C3C5=CC6=C(C=C5)OCC6)NC7=CC=CC=C7C4=O |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2)N3CC4=C([C@H]3C5=CC6=C(C=C5)OCC6)NC7=CC=CC=C7C4=O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2)N3CC4=C(C3C5=CC6=C(C=C5)OCC6)NC7=CC=CC=C7C4=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(R)-(-)-3-(2,3-dihydro-benzofuran-5-yl)-2-(5-(4-methoxy-phenyl)-pyrimidin-2-yl)-1,2,3,4-tetrahydro-pyrrolo(3,4-b)quinolin-9-one JNJ-10258859 JNJ10258859 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















